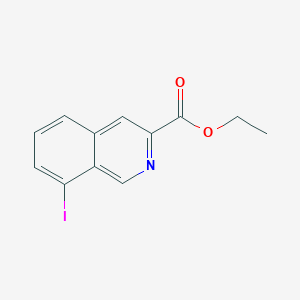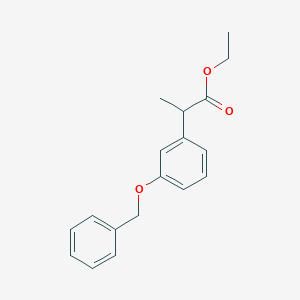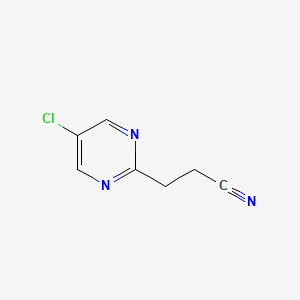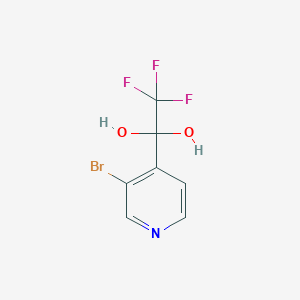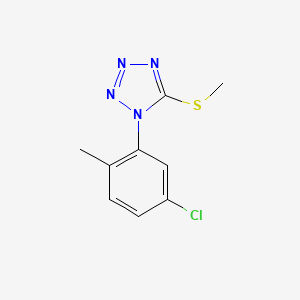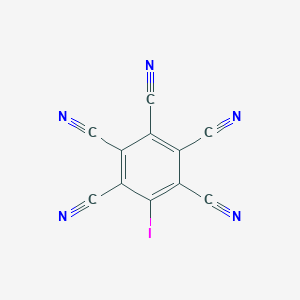
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile is an organic compound with the molecular formula C11IN5 It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with five cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzene-1,2,3,4,5-pentacarbonitrile typically involves the iodination of benzene-1,2,3,4,5-pentacarbonitrile. This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano groups can participate in redox reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction can modify the cyano groups.
科学的研究の応用
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism by which 6-Iodobenzene-1,2,3,4,5-pentacarbonitrile exerts its effects is largely dependent on its interactions with other molecules. The iodine atom and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular targets and pathways, such as enzyme activity or receptor binding, leading to specific biological or chemical effects.
類似化合物との比較
Similar Compounds
Benzene-1,2,3,4,5-pentacarbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromobenzene-1,2,3,4,5-pentacarbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
6-Chlorobenzene-1,2,3,4,5-pentacarbonitrile: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to other halogens like chlorine or bromine can influence the compound’s interactions and applications in various fields.
特性
分子式 |
C11IN5 |
|---|---|
分子量 |
329.06 g/mol |
IUPAC名 |
6-iodobenzene-1,2,3,4,5-pentacarbonitrile |
InChI |
InChI=1S/C11IN5/c12-11-9(4-16)7(2-14)6(1-13)8(3-15)10(11)5-17 |
InChIキー |
OWAMZTHCOMZQCU-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)C#N)I)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
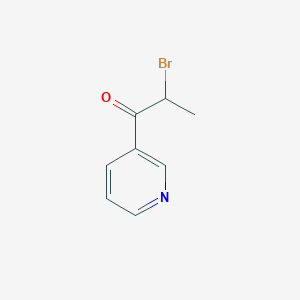

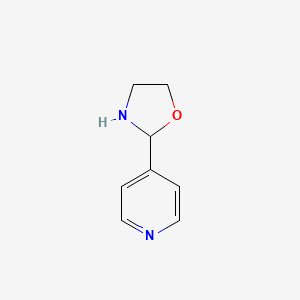
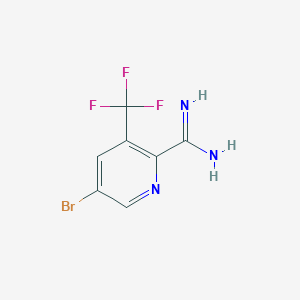
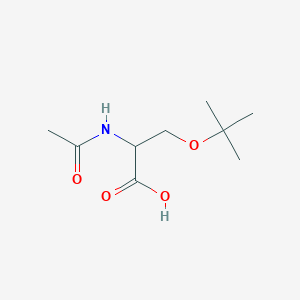

![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
